Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate
Description
Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate is a spirocyclic carbamate derivative featuring a fused bicyclic system with a nitrogen atom at the 5-position of the spiro[3.4]octane scaffold. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting therapeutics. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes . Structural elucidation of such spirocyclic systems is often achieved via X-ray crystallography using programs like SHELX, which are critical for confirming stereochemistry and ring conformations .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(13-8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHLULPPBFQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with amine or alkyl groups.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Carbamates
(a) Heteroatom Positioning and Ring Size
Tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate (CAS 2305253-13-6):
This analog replaces the 5-aza group with a 5-oxa (oxygen) and introduces a 6-oxo substituent. The molecular formula (C11H18N2O4) and weight (242.27) differ slightly from the target compound due to the added oxygen atom and ketone group, which increase polarity and hydrogen-bonding capacity .- tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8): This compound features a larger spiro[3.5]nonane core, resulting in a molecular formula of C13H24N2O2 (MW 240.34). The expanded ring system reduces steric strain and alters conformational flexibility compared to the spiro[3.4]octane scaffold .
(b) Bicyclic vs. Spirocyclic Systems
- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4): A bicyclic system (norbornane-like structure) replaces the spirocyclic core.
Physicochemical and Pharmacokinetic Properties
Key differences in properties are summarized in Table 1.
Table 1: Comparative Data for Spirocyclic and Related Carbamates
| Compound Name (CAS) | Molecular Formula | MW | Ring System | logP* | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|---|
| Target Compound | C11H18N2O2† | ~228 | Spiro[3.4]octane | 1.2‡ | 55.6 | 2 | 4 |
| tert-Butyl N-{6-oxo-5-oxa-7-aza...} [4] | C11H18N2O4 | 242 | Spiro[3.4]octane | 0.8 | 87.7 | 2 | 6 |
| tert-Butyl 7-azaspiro[3.5]nonan-2-yl [8] | C13H24N2O2 | 240 | Spiro[3.5]nonane | 2.1 | 46.2 | 2 | 3 |
| tert-Butyl N-{3-azabicyclo[4.1.0]heptan} [6] | C11H20N2O2 | 212 | Bicyclo[4.1.0] | 1.5 | 46.2 | 2 | 3 |
*Predicted using XLOGP3 ; †Estimated based on structural similarity; ‡Hypothetical value for illustration.
Key Observations:
Lipophilicity: The spiro[3.5]nonane analog (CAS 147611-03-8) has a higher logP (2.1), favoring blood-brain barrier penetration, whereas the target compound’s lower logP (1.2) may suit peripheral targets .
Synthetic Utility : Bicyclic systems (e.g., CAS 880545-32-4) are synthetically challenging compared to spirocyclic analogs, which are more modular in drug discovery pipelines .
Biological Activity
Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate (CAS No. 2241130-97-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. This reaction is conducted under controlled conditions, often in an inert atmosphere to prevent side reactions, with common solvents including dichloromethane or tetrahydrofuran .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for effective binding, potentially inhibiting enzymatic activity or modulating receptor functions. The carbamate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological pathways .
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties, particularly against Dengue virus (DENV). In vitro studies have shown that it can inhibit DENV replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent against viral infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. Its unique structural features allow it to act as an enzyme inhibitor, making it valuable in drug design for conditions requiring modulation of enzyme activity .
Case Studies
- Dengue Virus Inhibition :
-
Enzyme Modulation :
- Research focusing on the compound's interaction with various enzymes revealed its potential in modulating pathways critical for disease progression, particularly in metabolic disorders .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group via di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, sodium hydride or potassium carbonate in tetrahydrofuran (THF) or dimethylformamide (DMF) is used to activate the amine group. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine-to-Boc₂O) are critical for minimizing side reactions like overprotection or hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How can the spirocyclic structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies spirocyclic connectivity by resolving distinct proton environments (e.g., methylene protons at δ 3.2–3.5 ppm). X-ray crystallography, using software like SHELXL or ORTEP-III , confirms the 3D spiro arrangement. For instance, bond angles around the spiro carbon (≈90°) and torsional strain in the azaspiro ring are diagnostic. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₂H₂₂N₂O₂, m/z 226.32) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data observed for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target interactions. Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) should be employed. Structural analogs (e.g., tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate) can be tested to isolate the role of the methylene bridge in activity . Dose-response curves and kinetic studies (e.g., IC₅₀ comparisons under standardized conditions) further clarify mechanism-driven vs. assay-specific effects .
Q. How does the methylene bridge in the 5-azaspiro[3.4]octane core influence reactivity compared to other azaspiro compounds?
- Methodological Answer : The methylene bridge introduces steric constraints that reduce nucleophilic reactivity at the adjacent nitrogen, as shown by slower acylation rates compared to hydroxyl-containing analogs (e.g., tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal increased ring strain (≈5 kcal/mol) compared to 6-membered spiro systems, impacting stability in acidic conditions .
Q. What design considerations are critical for structure-activity relationship (SAR) studies targeting modifications of the carbamate group?
- Methodological Answer : Key factors include:
- Electron-withdrawing substituents : Fluorine or nitro groups at the carbamate oxygen increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Steric bulk : Larger groups (e.g., benzyl vs. tert-butyl) reduce enzymatic hydrolysis rates, as shown in plasma stability assays (t₁/₂ > 6 h for tert-butyl vs. <1 h for methyl) .
- Protecting group compatibility : Boc deprotection (TFA/CH₂Cl₂) must not destabilize the spirocyclic core, verified by LC-MS monitoring .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
